molecular formula C17H20N2O5S2 B10772923 N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

Cat. No.: B10772923
M. Wt: 396.5 g/mol
InChI Key: LZMCVRHNNGRAOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BMS-986123 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial production methods for BMS-986123 would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

BMS-986123 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BMS-986123 has several scientific research applications, including:

Mechanism of Action

BMS-986123 exerts its effects by binding to an allosteric site on the μ opioid receptor. This binding does not activate the receptor directly but modulates the receptor’s response to endogenous ligands. The molecular targets involved include the μ opioid receptor itself, and the pathways affected include those related to pain signaling and opioid receptor regulation .

Comparison with Similar Compounds

BMS-986123 is similar to other silent allosteric modulators of the μ opioid receptor, such as BMS-986124. it is unique in its specific binding affinity and modulatory effects. Similar compounds include:

BMS-986123 stands out due to its specific chemical structure and its ability to modulate receptor activity without directly activating the receptor.

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline

InChI

InChI=1S/C17H20N2O5S2/c1-12-3-6-14(7-4-12)26(22,23)18-9-10-25-17(18)13-5-8-16(24-2)15(11-13)19(20)21/h3-8,11,17,20-21H,9-10H2,1-2H3

InChI Key

LZMCVRHNNGRAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)N(O)O

Origin of Product

United States

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